molecular formula C24H21N3O2S B2725854 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide CAS No. 864858-85-5

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide

Cat. No. B2725854
CAS RN: 864858-85-5
M. Wt: 415.51
InChI Key: PLIIHPVBKJVSGU-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano group at its 2- or 3-position .


Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It also contains a 3′,4′,5′-trimethoxyanilino moiety and a cyano group at its 2- or 3-position .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions due to the active hydrogen on C-2 of these compounds . It can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Insecticidal Activity

Pyridine derivatives have been explored for their potential use in agriculture, particularly as insecticides. A study conducted by Bakhite et al. (2014) synthesized and tested the insecticidal activity of various pyridine derivatives, including those related to the specified compound, against cowpea aphids. This research highlights the relevance of such compounds in developing new, effective insecticides with potentially lower environmental impacts than current options. The study found that one of the derivatives showed insecticidal activity approximately four times that of the commercial insecticide acetamiprid, indicating the significant potential of these compounds in pest control applications Bakhite et al., 2014.

Antimicrobial Properties

The quest for new antimicrobial agents has led to the exploration of pyridine derivatives, including those structurally related to the compound . Hossan et al. (2012) synthesized a series of pyridine derivatives aiming to investigate their antimicrobial efficacy. These compounds were tested against various bacterial and fungal strains, with some displaying promising antibacterial and antifungal activities comparable to established drugs like streptomycin and fusidic acid. This research underscores the potential of pyridine derivatives in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi Hossan et al., 2012.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry due to their broad range of biological activities. Chigorina et al. (2019) explored the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the versatility of pyridine derivatives in generating diverse heterocyclic structures. This work contributes to the field by providing new pathways for the synthesis of compounds that could serve as key intermediates in the development of drugs with potential therapeutic applications Chigorina et al., 2019.

Future Directions

The compound has shown potential in evolving better chemotherapeutic agents . Therefore, future research could focus on further exploring its potential in this area.

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-16(28)27-13-12-19-20(14-25)24(30-21(19)15-27)26-23(29)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22H,12-13,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIIHPVBKJVSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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